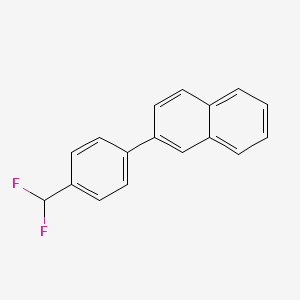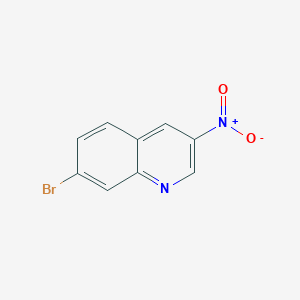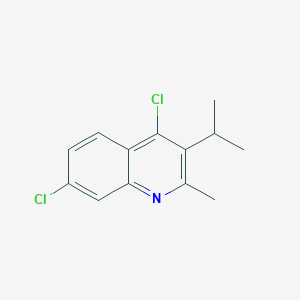
Tos-PEG2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG2-NH2 typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) to introduce the tosyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting tosylated PEG is then reacted with ammonia or an amine to introduce the amine group, forming this compound.
Reaction Conditions:
Step 1: PEG + Tosyl Chloride → Tosylated PEG
Step 2: Tosylated PEG + Ammonia/Amine → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Tos-PEG2-NH2 can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The amine group can participate in coupling reactions with carboxylic acids or activated esters to form amides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Carboxylic acids or activated esters, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Various substituted PEG derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Nitroso, nitro, secondary, or tertiary amines.
Coupling Reactions: Amides and other conjugated products.
Applications De Recherche Scientifique
Tos-PEG2-NH2 is extensively used in scientific research due to its versatile properties:
Biology: Employed in the modification of biomolecules to enhance their solubility, stability, and bioavailability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and targeting of therapeutic agents.
Industry: Applied in the development of new materials, including functional coatings and graft polymers.
Mécanisme D'action
The mechanism by which Tos-PEG2-NH2 exerts its effects depends on its application. In drug delivery, the PEG linker improves the solubility and stability of the drug, while the tosyl and amine groups facilitate conjugation with other molecules. In PROTACs, this compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Comparaison Avec Des Composés Similaires
Tos-PEG2-NH2 can be compared with other PEG-based linkers such as:
Tos-PEG3-NH2: Similar structure but with an additional ethylene glycol unit, providing greater flexibility and length.
Boc-PEG2-NH2: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a tosyl group, used in different synthetic applications.
Tos-PEG2-OH: Lacks the amine group, used in different conjugation reactions.
Uniqueness:
This compound: is unique due to its combination of a tosyl group and an amine group, making it highly versatile for various chemical modifications and conjugations.
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3 |
Clé InChI |
VXOOQTLFESQBCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)








![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)

![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)

